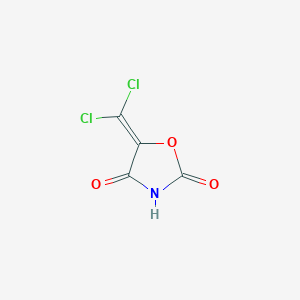
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes both dichloromethylidene and oxazolidine-dione functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of oxazolidine-2,4-dione with dichloromethylidene chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final compound.
化学反応の分析
Types of Reactions
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce methyl-substituted oxazolidine-2,4-dione.
科学的研究の応用
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The dichloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar dichloromethylidene functionality.
5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione: Another compound with dichloromethylidene groups but different core structure.
Uniqueness
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is unique due to its combination of dichloromethylidene and oxazolidine-dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64580-39-8 |
|---|---|
分子式 |
C4HCl2NO3 |
分子量 |
181.96 g/mol |
IUPAC名 |
5-(dichloromethylidene)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C4HCl2NO3/c5-2(6)1-3(8)7-4(9)10-1/h(H,7,8,9) |
InChIキー |
LOHXDMLZZJWTPO-UHFFFAOYSA-N |
正規SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
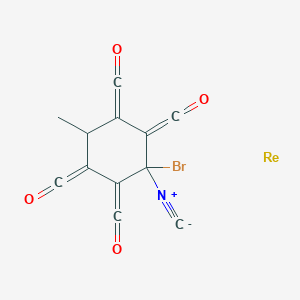
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

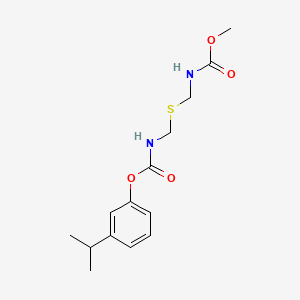
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
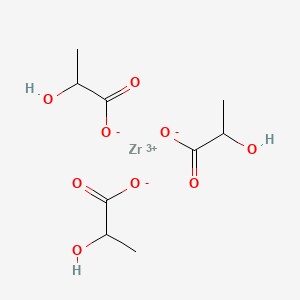
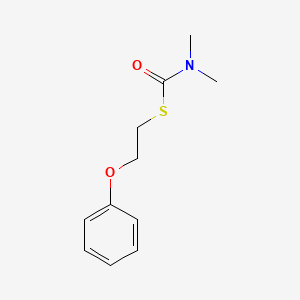
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
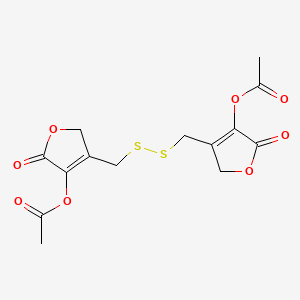
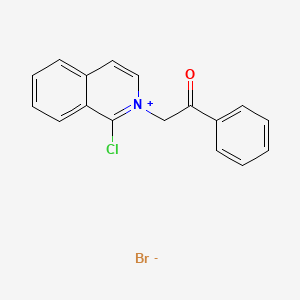

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
